molecular formula C8H5BrF10O3 B12086528 4-Bromo-3,3,4,4-tetrafluorobutyl hexafluoroisopropyl carbonate

4-Bromo-3,3,4,4-tetrafluorobutyl hexafluoroisopropyl carbonate

Katalognummer: B12086528
Molekulargewicht: 419.01 g/mol
InChI-Schlüssel: YHNMNASMWPIZCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-3,3,4,4-tetrafluorobutyl hexafluoroisopropyl carbonate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of bromine and multiple fluorine atoms, which contribute to its high reactivity and stability. It is used in various scientific research applications, particularly in the fields of chemistry and materials science.

Vorbereitungsmethoden

The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl hexafluoroisopropyl carbonate involves several steps. One common method includes the reaction of 4-bromo-3,3,4,4-tetrafluorobutyl alcohol with hexafluoroisopropyl chloroformate under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out at low temperatures to prevent decomposition of the product .

Analyse Chemischer Reaktionen

4-Bromo-3,3,4,4-tetrafluorobutyl hexafluoroisopropyl carbonate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-Bromo-3,3,4,4-tetrafluorobutyl hexafluoroisopropyl carbonate is utilized in various scientific research applications:

Wirkmechanismus

The mechanism by which 4-Bromo-3,3,4,4-tetrafluorobutyl hexafluoroisopropyl carbonate exerts its effects involves its high reactivity due to the presence of bromine and fluorine atoms. These atoms can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Vergleich Mit ähnlichen Verbindungen

4-Bromo-3,3,4,4-tetrafluorobutyl hexafluoroisopropyl carbonate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of bromine and multiple fluorine atoms, which confer distinct chemical properties and reactivity.

Eigenschaften

Molekularformel

C8H5BrF10O3

Molekulargewicht

419.01 g/mol

IUPAC-Name

(4-bromo-3,3,4,4-tetrafluorobutyl) 1,1,1,3,3,3-hexafluoropropan-2-yl carbonate

InChI

InChI=1S/C8H5BrF10O3/c9-8(18,19)5(10,11)1-2-21-4(20)22-3(6(12,13)14)7(15,16)17/h3H,1-2H2

InChI-Schlüssel

YHNMNASMWPIZCR-UHFFFAOYSA-N

Kanonische SMILES

C(COC(=O)OC(C(F)(F)F)C(F)(F)F)C(C(F)(F)Br)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.